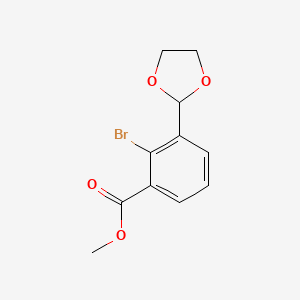

Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate

描述

Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate is a benzoic acid derivative featuring a bromine atom at the ortho position (C2) and a 1,3-dioxolane ring attached at the meta position (C3). The compound combines a reactive bromo substituent, which can participate in cross-coupling reactions, with a dioxolane group that may act as a protecting moiety or directing group in catalytic processes.

属性

IUPAC Name |

methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-14-10(13)7-3-2-4-8(9(7)12)11-15-5-6-16-11/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXLFGPNLCXNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Br)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry: Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used in biological studies to understand the effects of bromine-containing compounds on biological systems. Medicine: Industry: The compound is used in the production of various chemical products, including polymers and other industrial chemicals.

作用机制

The mechanism by which Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate exerts its effects depends on the specific application. For example, in drug development, it may interact with specific molecular targets or pathways to produce therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.

相似化合物的比较

Brominated Benzoate Esters

Brominated benzoates are widely used in organic synthesis due to the bromine atom’s versatility as a leaving group. Key analogues include:

Key Differences :

- Polarity : The hydroxyl group in 4-bromobenzyl 2-hydroxy-3-methylbenzoate increases polarity compared to the dioxolane-protected analogue, impacting solubility and chromatographic behavior.

Dioxolane-Containing Esters

Dioxolane groups are often employed as protecting groups for ketones or diols. Examples from the evidence include:

- Methyl 4-(4-(1,3-Dioxolan-2-yl)benzyloxy)benzoate (8) : Synthesized via Williamson ether synthesis using p-hydroxybenzoic acid methyl ester and a dioxolane-bearing benzyl bromide under reflux with K₂CO₃ and 18-crown-6 .

- Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate: Features a dioxolane ring in an amino acid ester, highlighting applications in peptide synthesis or prodrug design .

Comparison :

- Positional Effects : In compound 8, the dioxolane is part of a benzyloxy linker, whereas in the target compound, it is directly attached to the aromatic ring. This structural difference influences electronic effects (e.g., electron-donating vs. steric shielding).

- Functionality: The amino group in methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate introduces nucleophilic reactivity absent in the target compound.

Halogenated and Electron-Modified Benzoates

lists commercially available esters with diverse substituents (e.g., chloro, methoxy, nitro). For example:

- Methyl 2-chlorobenzoate : Less reactive than bromo analogues in cross-coupling due to weaker C–Cl bond strength.

- Methyl 2-methoxybenzoate : The methoxy group donates electron density, activating the ring toward electrophilic substitution, unlike the electron-withdrawing bromo group.

Reactivity Trends :

- Electrophilic Aromatic Substitution : Bromo and nitro groups deactivate the ring, directing incoming electrophiles to meta/para positions, while methoxy groups activate ortho/para positions.

- Catalytic Applications : The dioxolane group in the target compound may act as a directing group in metal-catalyzed C–H functionalization, similar to N,O-bidentate groups in amides (see ) .

Nitration Behavior of Benzoate Derivatives

compared nitration methods for methyl benzoate analogues. Key findings:

- Yields: Both HNO₃/H₂SO₄ and Ca(NO₃)₂/CH₃COOH provided good yields, but structural confirmation via ¹H NMR was challenging for nitro derivatives.

- Substituent Effects : The bromo group in the target compound would likely slow nitration compared to methyl or methoxy-substituted benzoates due to its electron-withdrawing nature.

生物活性

Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including the presence of a bromine atom and a dioxolane ring. This compound has been investigated for various biological activities, particularly its antimicrobial and antifungal properties, and its potential applications in drug development.

Chemical Structure and Properties

This compound can be described by the following structural formula:

The presence of the bromine atom contributes to its reactivity, while the dioxolane ring enhances its solubility and stability in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In particular, studies have shown effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. It has been particularly effective against pathogenic fungi, making it a candidate for further development as an antifungal agent.

Case Study: Efficacy Against Candida albicans

A recent study evaluated the efficacy of this compound against Candida albicans. The compound showed a significant reduction in fungal growth in vitro at concentrations as low as 16 µg/mL. This suggests potential for therapeutic use in treating fungal infections resistant to conventional treatments.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom may play a crucial role in modifying enzyme activity or disrupting cellular processes essential for microbial survival.

Research Applications

This compound is not only valuable for its biological activity but also serves as a versatile building block in organic synthesis. It is used in the development of more complex molecules with potential pharmacological applications.

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new antimicrobial agents |

| Organic Synthesis | Precursor for synthesizing complex organic compounds |

| Research | Investigating mechanisms of action in microbial resistance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。